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Abstract
Isobutyl phenylacetate, a flavoring agent with the FEMA number 2210, is a significant

component in the flavorist's palette, prized for its sweet, honey-like, and floral aroma with cocoa

undertones. This technical guide provides an in-depth overview of isobutyl phenylacetate,

including its chemical and physical properties, regulatory status, and typical applications in the

food industry. Detailed experimental protocols for its synthesis, sensory evaluation, and

analytical quantification are presented to support researchers and professionals in the fields of

food science and drug development. Furthermore, this document elucidates the metabolic fate

of isobutyl phenylacetate and outlines a logical workflow for its analysis.

Introduction
Isobutyl phenylacetate (CAS No. 102-13-6) is an ester that is synthetically produced and also

found naturally in cocoa.[1] It is widely utilized in the food and fragrance industries to impart or

enhance specific flavor and aroma profiles.[2] Its characteristic sweet, honey, and floral notes,

often with a hint of cocoa, make it a versatile ingredient in a variety of products, including

beverages, baked goods, candies, and dairy products.[1][3] This guide serves as a

comprehensive resource for understanding and utilizing isobutyl phenylacetate in a scientific

and regulatory context.
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Properties and Specifications
A thorough understanding of the physicochemical properties of isobutyl phenylacetate is

essential for its effective application and quality control.

Chemical and Physical Properties
The fundamental chemical and physical characteristics of isobutyl phenylacetate are

summarized in the table below.
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Property Value Reference(s)

Chemical Name
2-methylpropyl 2-

phenylacetate
[4]

Synonyms

Isobutyl 2-phenylacetate,

Phenylacetic acid isobutyl

ester

[4]

CAS Number 102-13-6 [2]

FEMA Number 2210 [5]

JECFA Number 1013 [5]

Molecular Formula C₁₂H₁₆O₂ [3]

Molecular Weight 192.25 g/mol [3]

Appearance Colorless liquid [2]

Odor Profile
Sweet, honey, floral, cocoa,

rosy
[1][3]

Taste Profile
Sweet, floral, honey-like with a

cocoa top note at 1 ppm
[1]

Specific Gravity 0.984 - 0.987 @ 25°C The Good Scents Company

Boiling Point 253 °C

Refractive Index 1.486 - 1.488 @ 20°C [2]

Flash Point 113 °C (235.4 °F) - closed cup

Solubility

Soluble in most fixed oils;

insoluble in glycerol and

mineral oil.

The Good Scents Company

Regulatory Status
Isobutyl phenylacetate is generally recognized as safe (GRAS) for its intended use as a

flavoring agent by the Flavor and Extract Manufacturers Association (FEMA).[5] It is also listed

in the Code of Federal Regulations (21 CFR 172.515) as a synthetic flavoring substance
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permitted for direct addition to food for human consumption. The Joint FAO/WHO Expert

Committee on Food Additives (JECFA) has also evaluated isobutyl phenylacetate and found

no safety concerns at current levels of intake when used as a flavoring agent.[5]

Typical Usage Levels in Food
The concentration of isobutyl phenylacetate in finished food products varies depending on

the food matrix and the desired flavor profile. The following table provides typical maximum use

levels as reported in the FEMA GRAS list.[6]

Food Category Typical Maximum Use Level (ppm)

Baked Goods 5.0

Non-alcoholic Beverages 2.8

Frozen Dairy 2.8

Fruit Ices 2.8

Gelatins and Puddings 5.0

Hard Candy 5.5

Processed Fruits 3.0

Experimental Protocols
This section provides detailed methodologies for the synthesis, sensory evaluation, and

analytical determination of isobutyl phenylacetate.

Synthesis of Isobutyl Phenylacetate (Fischer
Esterification)
This protocol describes a laboratory-scale synthesis of isobutyl phenylacetate via Fischer

esterification.

Materials:

Phenylacetic acid
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Isobutyl alcohol (2-methyl-1-propanol)

Concentrated sulfuric acid (catalyst)

Sodium bicarbonate solution (5% w/v)

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate

Diethyl ether

Round-bottom flask

Reflux condenser

Heating mantle

Separatory funnel

Beakers and Erlenmeyer flasks

Rotary evaporator

Procedure:

In a round-bottom flask, combine 1 mole of phenylacetic acid and 2 moles of isobutyl

alcohol.

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the total

mass of reactants) to the mixture while stirring.

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.

Maintain reflux for 2-3 hours to drive the reaction to completion.

After reflux, allow the reaction mixture to cool to room temperature.

Transfer the mixture to a separatory funnel and add an equal volume of deionized water.

Shake gently and allow the layers to separate.
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Drain the lower aqueous layer.

Wash the organic layer sequentially with:

5% sodium bicarbonate solution to neutralize any unreacted acid.

Saturated sodium chloride solution (brine) to remove excess water and water-soluble

impurities.

Drain the washed organic layer into an Erlenmeyer flask and dry it over anhydrous

magnesium sulfate.

Filter the dried organic layer to remove the drying agent.

Remove the excess isobutyl alcohol and diethyl ether using a rotary evaporator.

The resulting crude isobutyl phenylacetate can be further purified by vacuum distillation.

Sensory Evaluation: Quantitative Descriptive Analysis
(QDA)
This protocol outlines a method for the sensory evaluation of isobutyl phenylacetate in a

model beverage system using Quantitative Descriptive Analysis (QDA).

Objective: To characterize and quantify the sensory attributes of isobutyl phenylacetate.

Panelists: A panel of 8-12 trained sensory assessors.

Sample Preparation:

Prepare a stock solution of isobutyl phenylacetate (e.g., 1000 ppm) in a suitable solvent

like ethanol.

Prepare a series of concentrations of isobutyl phenylacetate in a model beverage base

(e.g., sweetened carbonated water) at levels relevant to its typical use (e.g., 1, 3, and 5

ppm).

A control sample (beverage base without isobutyl phenylacetate) should also be prepared.
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Code all samples with random three-digit numbers and present them to the panelists at a

controlled temperature.

Procedure:

Lexicon Development: In initial sessions, panelists are presented with the samples and

collaboratively develop a lexicon of descriptive terms for the aroma and flavor attributes of

isobutyl phenylacetate (e.g., honey, floral, cocoa, sweet, fruity, chemical). Reference

standards for each attribute should be provided to anchor the panelists.

Training: Panelists are trained to use the developed lexicon and to rate the intensity of each

attribute on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

Evaluation:

Panelists evaluate the coded samples in individual booths under controlled lighting and

environmental conditions.

The order of sample presentation should be randomized for each panelist.

Panelists cleanse their palates with unsalted crackers and water between samples.

For each sample, panelists rate the intensity of each attribute on the provided scale.

Data Analysis:

The intensity ratings are converted to numerical data.

Analysis of Variance (ANOVA) is used to determine if there are significant differences in

the attribute intensities across the different concentrations.

Principal Component Analysis (PCA) or spider web plots can be used to visualize the

sensory profiles of the different concentrations.

Analytical Quantification: Gas Chromatography-Mass
Spectrometry (GC-MS)
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This protocol describes a method for the quantification of isobutyl phenylacetate in a

beverage matrix using GC-MS.

Instrumentation:

Gas chromatograph coupled with a mass spectrometer (GC-MS)

Headspace autosampler (optional, for volatile analysis)

Capillary column suitable for flavor analysis (e.g., DB-5ms, HP-5ms)

Materials:

Isobutyl phenylacetate standard

Internal standard (e.g., methyl phenylacetate)

Dichloromethane (DCM), HPLC grade

Anhydrous sodium sulfate

Beverage sample

Procedure:

Sample Preparation (Liquid-Liquid Extraction):

Spike a known volume of the beverage sample (e.g., 10 mL) with a known concentration

of the internal standard.

Add an equal volume of dichloromethane to the sample in a separatory funnel.

Shake vigorously for 2 minutes and allow the layers to separate.

Collect the organic (DCM) layer.

Repeat the extraction twice more with fresh DCM.

Combine the organic extracts and dry over anhydrous sodium sulfate.
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Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

GC-MS Analysis:

Injector: Splitless mode, 250°C.

Oven Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, hold for 5

minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Interface Temperature: 280°C.

Ion Source Temperature: 230°C.

Mass Range: m/z 40-300.

Acquisition Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for

quantitative analysis. For isobutyl phenylacetate, characteristic ions such as m/z 91

(tropylium ion) and 135 can be monitored.

Quantification:

Prepare a calibration curve by analyzing a series of standard solutions of isobutyl
phenylacetate with a constant concentration of the internal standard.

Plot the ratio of the peak area of isobutyl phenylacetate to the peak area of the internal

standard against the concentration of isobutyl phenylacetate.

Determine the concentration of isobutyl phenylacetate in the sample extract from the

calibration curve.

Mandatory Visualizations
Metabolic Pathway of Phenylacetate
Isobutyl phenylacetate is expected to be hydrolyzed in vivo by esterases to isobutyl alcohol

and phenylacetic acid. The subsequent metabolism of phenylacetic acid is a key pathway.
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Caption: Metabolic fate of isobutyl phenylacetate.

Experimental Workflow for Flavor Analysis
A logical workflow is crucial for the comprehensive analysis of a flavoring agent like isobutyl
phenylacetate.
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Caption: General workflow for flavor analysis.

Conclusion
Isobutyl phenylacetate is a valuable and well-regulated flavoring agent with a distinct and

desirable sensory profile. This guide has provided a comprehensive technical overview,

including its properties, regulatory standing, and detailed experimental protocols for its

synthesis and analysis. The information presented herein is intended to be a valuable resource

for researchers, scientists, and professionals in the food and pharmaceutical industries,

facilitating the informed and effective use of this important flavor ingredient. Further research

could focus on the synergistic effects of isobutyl phenylacetate with other flavor compounds

and its stability in various food matrices under different processing conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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